molecular formula C28H26ClN3O2 B3734171 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline

4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline

Cat. No. B3734171
M. Wt: 472.0 g/mol
InChI Key: BXVRKBNRGUBUCK-UHFFFAOYSA-N
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Description

4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline, also known as CP-122,721, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based compounds and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline is not fully understood. However, it is believed to work by modulating the activity of the serotonin and dopamine neurotransmitter systems in the brain. This modulation may help to reduce anxiety and improve mood.
Biochemical and Physiological Effects:
4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior, increase exploratory behavior, and improve memory retention. Additionally, it has been shown to increase the levels of the neurotransmitters serotonin and dopamine in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline is its high potency, which allows for lower dosages to be used in lab experiments. Additionally, it has a relatively long half-life, making it suitable for use in long-term studies. However, one limitation of 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline. One area of interest is in the treatment of anxiety disorders, where further studies could help to elucidate its mechanism of action and potential therapeutic applications. Additionally, studies could be conducted to investigate its potential as a treatment for other neurological disorders, such as depression and schizophrenia. Further research could also be conducted to investigate the safety and efficacy of 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline in human clinical trials, which could help to determine its potential as a therapeutic agent.
In conclusion, 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline is a chemical compound that has shown promising results in various scientific research studies. While its exact mechanism of action is not fully understood, it has been shown to have anxiolytic effects in animal models, indicating its potential as a treatment for anxiety disorders in humans. Further research is needed to fully understand its therapeutic potential and to investigate its safety and efficacy in human clinical trials.

Scientific Research Applications

4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research has been in the treatment of anxiety disorders. Studies have shown that 4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline has anxiolytic effects in animal models, indicating its potential as a treatment for anxiety disorders in humans.

properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O2/c1-2-34-23-13-7-20(8-14-23)27-19-25(24-5-3-4-6-26(24)30-27)28(33)32-17-15-31(16-18-32)22-11-9-21(29)10-12-22/h3-14,19H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVRKBNRGUBUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Chlorophenyl)piperazin-1-yl][2-(4-ethoxyphenyl)quinolin-4-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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